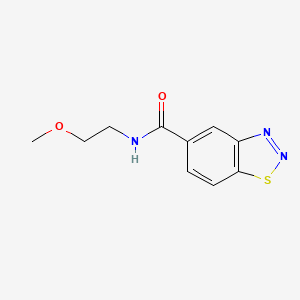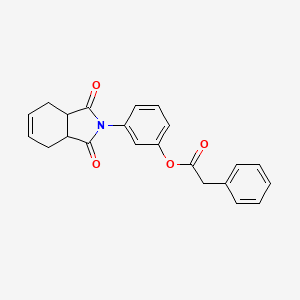![molecular formula C23H17N3O6 B4008440 4-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4008440.png)
4-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Overview
Description
The compound belongs to a class of organic compounds known for their complex molecular structures and diverse chemical properties. These compounds have been studied for various applications in organic chemistry and materials science due to their unique characteristics.
Synthesis Analysis
The synthesis of similar compounds often involves reactions of amino- or nitro-substituted cyclohexane-1,3-dione derivatives with various reagents. For instance, reactions of 4-amino-4-azatricyclo[5.2.1.02,6-endo]dec-8-ene-3,5-dione with dicarboxylic acid anhydrides have been explored to prepare corresponding hydrazido acids and bis-imides, showcasing a method to synthesize complex heterocyclic structures (Kas’yan et al., 2007).
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic techniques and X-ray crystallography. Studies have detailed the crystal and molecular structures of phenylhydrazone derivatives of dimedone, revealing insights into intramolecular hydrogen bonding and conformational aspects (Drew et al., 1982).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds can vary significantly. For example, intramolecular reactions of nitro-olefin–cyclohexane-1,3-dione Michael adducts have been studied, demonstrating the formation of novel butenolide derivatives (Ansell et al., 1971).
Physical Properties Analysis
Spectroscopic investigations and quantum chemical calculations provide insights into the physical properties of these compounds, including their vibrational frequencies, molecular electrostatic potential, and hyperpolarizability, indicating their potential applications in non-linear optics (Renjith et al., 2014).
Chemical Properties Analysis
The chemical properties of these compounds are influenced by their molecular structure and the presence of functional groups. Studies have explored the catalytic activity of copper(II) dimers with nitrophenylhydrazo derivatives in oxidation reactions, highlighting their reactivity and potential utility in catalysis (Mahmudov et al., 2010).
Scientific Research Applications
Catalytic Activity in Oxidation Reactions
A study described a new copper(II) dimer synthesized with a related compound, which demonstrated catalytic activity for the peroxidative oxidation of cyclohexane and the aerobic selective oxidation of benzylic alcohols. This suggests potential applications in catalysis and organic synthesis, showcasing how azoderivatives of β-diketones can be suitable ligands for oxidation reactions (Mahmudov, Kopylovich, Silva, Silva, Figiel, Karabach, & Pombeiro, 2010).
Photoinduced Birefringence in Polymers
Another study focused on the synthesis and copolymerization of nitrophenyl derivatives, which led to the development of amorphous polymers capable of photoinduced birefringence. This has implications for reversible optical storage technologies, suggesting the compound's relevance in materials science and photonic applications (Meng, Natansohn, Barrett, & Rochon, 1996).
Reactions with Dicarboxylic Acid Anhydrides
Research on the reactions of a structurally similar azatricyclo compound with various dicarboxylic acid anhydrides was conducted, leading to the formation of epoxy hydrazido acids and imides. These reactions have potential applications in the synthesis of novel organic compounds, offering pathways for developing materials with unique properties (Kas’yan, Tarabara, Bondarenko, Svyatenko, & Bondarenko, 2007).
Applications in Polymer Synthesis
The synthesis and characterization of novel heterotricyclic systems, including azatricyclo derivatives, have been reported. These compounds are utilized in the synthesis of polymers, indicating their utility in creating new materials with potentially unique mechanical and chemical properties (Broadbent, Burnham, Sheeley, & Olsen, 1976).
Electrocatalytic Oxygen Evolution Studies
A study on heteroleptic Ni(ii) complexes, involving related dithiolate-phosphine compounds, examined their electrocatalytic properties for oxygen evolution reaction (OER). This underscores potential applications in energy conversion and storage, highlighting the compound's relevance in electrocatalysis and renewable energy technologies (Kushwaha, Yadav, Manar, Yadav, Kumar, Ganesan, Drew, & Singh, 2020).
properties
IUPAC Name |
4-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O6/c27-20-16-8-7-15(26(31)32)10-17(16)21(28)24(20)13-3-5-14(6-4-13)25-22(29)18-11-1-2-12(9-11)19(18)23(25)30/h3-8,10-12,18-19H,1-2,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEOVZFEVIBIJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)N5C(=O)C6=C(C5=O)C=C(C=C6)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[1-benzyl-2-oxo-2-(1-piperidinyl)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4008359.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4008368.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4008376.png)

![3-{1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4008388.png)
![4,4'-(dibenzo[b,d]furan-2,8-diyldisulfonyl)dimorpholine](/img/structure/B4008394.png)
![2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4008402.png)
![N-[3-(methylthio)phenyl]-1-(phenylacetyl)-4-piperidinecarboxamide](/img/structure/B4008410.png)
![5-{[(2,3-dimethylphenyl)amino]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4008415.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B4008420.png)
![1-allyl-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4008428.png)
![N-{1,1-dimethyl-2-[methyl(quinolin-5-ylmethyl)amino]-2-oxoethyl}thiophene-2-carboxamide](/img/structure/B4008433.png)
![5-chloro-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B4008466.png)